molecular formula C26H32O12 B14866785 (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one

(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one

Cat. No.: B14866785
M. Wt: 536.5 g/mol
InChI Key: YAVQULWQXQRTKS-CKRGKPNFSA-N
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Description

The compound (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one is a complex organic molecule with significant potential in various scientific fields. This compound features multiple hydroxyl and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the core oxolan-2-one structure, followed by the introduction of the hydroxy and methoxyphenyl groups through selective functionalization reactions. Common reagents used in these steps include protecting groups, oxidizing agents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, altering the compound’s reactivity and solubility.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce polyhydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s hydroxyl and methoxy groups are of interest for studying enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Medicine

The compound’s potential medicinal properties are being explored, particularly its antioxidant and anti-inflammatory effects. It may serve as a lead compound for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials requiring specific functional group arrangements.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its hydroxyl and methoxy groups can form hydrogen bonds and other interactions, influencing biological pathways and cellular processes. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3,4-bis[(4-hydroxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one
  • (3S,4S)-3,4-bis[(4-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one

Uniqueness

The presence of both hydroxy and methoxy groups in (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one provides a unique combination of reactivity and stability. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from similar compounds with only one type of functional group.

Properties

Molecular Formula

C26H32O12

Molecular Weight

536.5 g/mol

IUPAC Name

(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one

InChI

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24?,26-/m0/s1

InChI Key

YAVQULWQXQRTKS-CKRGKPNFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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